2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl and sulfonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzene rings, followed by the introduction of sulfonyl and hydroxyl groups through electrophilic aromatic substitution reactions. Common reagents used in these steps include sulfuric acid, chlorosulfonic acid, and various hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinones, sulfides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxybenzenesulfonic acid
- 4,4’-Dihydroxydiphenyl sulfone
- 2,5-Dihydroxybenzene-1,4-disulfonic acid
Uniqueness
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol stands out due to its combination of multiple hydroxyl and sulfonyl groups, which provide a unique set of chemical properties. This makes it particularly versatile for various applications, from synthetic chemistry to biological research.
Properties
IUPAC Name |
2-[4-[4-(2,5-dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8S2/c25-17-5-11-21(27)23(13-17)33(29,30)19-7-1-15(2-8-19)16-3-9-20(10-4-16)34(31,32)24-14-18(26)6-12-22(24)28/h1-14,25-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHEOQJXVSNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=C(C=CC(=C3)O)O)S(=O)(=O)C4=C(C=CC(=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.